![molecular formula C13H13NO3 B2941494 (3-Propionyl-indol-1-yl)-acetic acid CAS No. 713084-20-9](/img/structure/B2941494.png)
(3-Propionyl-indol-1-yl)-acetic acid
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Overview
Description
“(3-Propionyl-indol-1-yl)-acetic acid” is a chemical compound with the CAS Number: 713084-20-9 . It has a molecular weight of 231.25 and its IUPAC name is (3-propionyl-1H-indol-1-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of “(3-Propionyl-indol-1-yl)-acetic acid” is C13H13NO3 . The InChI Code is 1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
“(3-Propionyl-indol-1-yl)-acetic acid” has a molecular weight of 231.25 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Bacterial Catabolism and Biotechnological Applications
Bacterial catabolism of indole-3-acetic acid (IAA), a molecule chemically related to (3-Propionyl-indol-1-yl)-acetic acid, has been extensively studied, revealing its presence across various environments and its biological function in several organisms, notably as a growth hormone in plants. Research highlights two gene clusters in bacteria responsible for the aerobic and anaerobic degradation of IAA, offering insights into the bacterial exploitation of IAA as a carbon, nitrogen, and energy source, and its potential interference with IAA-dependent processes in other organisms. These findings pave the way for biotechnological applications, such as the use of IAA-destroying bacteria to manage pathologies related to IAA excess in both plants and humans (Laird, Flores, & Leveau, 2020).
Plant Hormone Auxin and Stress Response
The role of the plant hormone auxin, specifically indole-3-acetic acid (IAA), in coordinating key processes in plant development and adaptive growth, including responses to osmotic stresses, is significant. Research has shown that osmotic stress modulates auxin responses by affecting its biosynthesis, transport, perception, and inactivation/conjugation, thereby coordinating growth and development under stress conditions. This modulation supports physiological and developmental mechanisms such as stomata aperture and lateral root positioning, highlighting the intricate relationship between auxin signaling and plant stress adaptation (Naser & Shani, 2016).
Reactive Extraction of Carboxylic Acids
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids, including those structurally related to (3-Propionyl-indol-1-yl)-acetic acid, has been reviewed for its efficiency and environmental benefits. Supercritical CO2, in particular, is highlighted for its non-toxic, non-flammable, and environmentally benign characteristics, making it an efficient method for the separation of carboxylic acids from aqueous solutions. This process promises higher yield, simplicity, and competitiveness for industrial applications, marking an important development in the field of separation technology (Djas & Henczka, 2018).
Wastewater Disinfection with Peracetic Acid
The use of peracetic acid, a compound related to (3-Propionyl-indol-1-yl)-acetic acid, for wastewater disinfection has been gaining attention due to its broad spectrum of antimicrobial activity. Its advantages include ease of treatment implementation, effectiveness in heterogeneous organic matter presence, absence of persistent toxic by-products, and minimal pH dependency. Despite its higher cost, peracetic acid presents a viable, environmentally friendly alternative for wastewater treatment, promising to be cost-competitive with traditional disinfectants if production scales up (Kitis, 2004).
Safety and Hazards
properties
IUPAC Name |
2-(3-propanoylindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLOIAYSUBGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propionyl-indol-1-yl)-acetic acid |
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